(+)-2,3-O-Isopropylidene-L-threitol
Overview
Description
Synthesis Analysis
This involves understanding the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the yield of the reaction .Molecular Structure Analysis
Molecular structure analysis involves understanding the arrangement of atoms in a molecule. Techniques like X-ray crystallography, NMR spectroscopy, and computational chemistry are often used .Chemical Reactions Analysis
This involves studying how the compound reacts with other substances. It includes understanding the reaction mechanism, the products formed, and the conditions required for the reaction .Physical and Chemical Properties Analysis
This involves studying properties like melting point, boiling point, solubility, and reactivity. Techniques like mass spectrometry, infrared spectroscopy, and UV-Vis spectroscopy can be used .Scientific Research Applications
Bioavailability and Transport Mechanisms
- Mercury Compound Transport : A study discussed the transport mechanisms of ethylmercury-containing compounds across the blood-brain barrier. The study suggests that ethylmercury-containing compounds are actively transported across membranes and significantly bind to tissues in the brain, indicating the potential of certain transport systems to carry structurally similar compounds across biological barriers (Kern et al., 2019).
Pharmaceutical Development and Therapeutic Potential
Pharmacological Properties of Thymol : Thymol, a phenol structurally related to isopropylidene compounds, was reviewed for its antioxidant, anti-inflammatory, and antimicrobial properties. Its therapeutic potential against cardiovascular, neurological, and metabolic diseases was highlighted (Nagoor Meeran et al., 2017).
Aquatic Hazard Assessment of Bisphenol A : Research on Bisphenol A (BPA), which shares the isopropylidene moiety with (+)-2,3-O-Isopropylidene-L-threitol, focused on its effects on aquatic organisms and ecosystems. This study indicates the importance of understanding the environmental impact and safety of chemical compounds (Staples et al., 2002).
Synthesis of Pyranopyrimidine Scaffolds : The review on the synthesis of pyranopyrimidine scaffolds using hybrid catalysts emphasizes the importance of these compounds in medicinal and pharmaceutical industries. It showcases the broader synthetic applications and bioavailability of these scaffolds, which could be relevant for similar structures like this compound (Parmar et al., 2023).
Metabolism and Toxicity Studies
- Metabolism and Toxicity of Isobutene : A review on 2-Methylpropene (or isobutene) discusses its metabolic fate and toxicity. Understanding the metabolism of structurally similar compounds provides insights into the potential metabolic pathways and toxicity concerns for compounds like this compound (Cornet & Rogiers, 1997).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
[(4S,5S)-5-(hydroxymethyl)-2,2-dimethyl-1,3-dioxolan-4-yl]methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O4/c1-7(2)10-5(3-8)6(4-9)11-7/h5-6,8-9H,3-4H2,1-2H3/t5-,6-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INVRLGIKFANLFP-WDSKDSINSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC(C(O1)CO)CO)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(O[C@H]([C@@H](O1)CO)CO)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40964859 | |
Record name | (2,2-Dimethyl-1,3-dioxolane-4,5-diyl)dimethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40964859 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
86992-57-6, 50622-09-8 | |
Record name | rel-(4R,5R)-2,2-Dimethyl-1,3-dioxolane-4,5-dimethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=86992-57-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (4S,5S)-2,2-Dimethyl-1,3-dioxolane-4,5-dimethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=50622-09-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (2,2-Dimethyl-1,3-dioxolane-4,5-diyl)dimethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40964859 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | L-(+)-2,2-dimethyl-1,3-dioxolane-4,5-dimethanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.490 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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